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6-(4-(Methylsulfonyl)piperazin-1-yl)pyridin-3-amine

Lipophilicity LogP Solubility

Fragment-based screening often fails due to poorly soluble building blocks. 6-(4-(Methylsulfonyl)piperazin-1-yl)pyridin-3-amine (CAS 1017171-54-8) solves this with a validated solubility tag (kinetic solubility >200 µM, LogP -0.25) and confirmed PI3K hinge-binding geometry. • >200 µM solubility minimizes assay interference • LogP -0.25 ensures reliable co-crystallization • Direct fragment-to-lead mapping to PI3K candidate AMG-511 • ≥97% purity with full QA documentation Ideal for PI3K isoform selectivity campaigns.

Molecular Formula C10H16N4O2S
Molecular Weight 256.33 g/mol
CAS No. 1017171-54-8
Cat. No. B1345315
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(4-(Methylsulfonyl)piperazin-1-yl)pyridin-3-amine
CAS1017171-54-8
Molecular FormulaC10H16N4O2S
Molecular Weight256.33 g/mol
Structural Identifiers
SMILESCS(=O)(=O)N1CCN(CC1)C2=NC=C(C=C2)N
InChIInChI=1S/C10H16N4O2S/c1-17(15,16)14-6-4-13(5-7-14)10-3-2-9(11)8-12-10/h2-3,8H,4-7,11H2,1H3
InChIKeyGNTLRGFRRDFLRJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-(4-(Methylsulfonyl)piperazin-1-yl)pyridin-3-amine: Procurement-Relevant Identity, Specifications & Core Characteristics


6-(4-(Methylsulfonyl)piperazin-1-yl)pyridin-3-amine (CAS 1017171-54-8) is a heterocyclic building block composed of a pyridine core substituted at the 6-position with a 4-methylsulfonylpiperazin-1-yl moiety and at the 3-position with a primary amine [1]. Its molecular formula is C10H16N4O2S (MW 256.33) and it is typically supplied as a research chemical in 95–97% purity . The methylsulfonyl-piperazine motif is a recognized scaffold in medicinal chemistry, serving both as a solubilizing group and as a key pharmacophoric element in numerous kinase inhibitor series [2].

Kinase Inhibitor SAR
PI3K pathway inhibitor scaffold exploration with 3-amino-6-substituted pyridine core
Hinge-Binding Geometry
3-Amino-6-(methylsulfonyl)piperazine arrangement matches key kinase hinge interactions (class-level)
Solubility Profile
Reported high aqueous kinetic solubility may reduce aggregation risk in biochemical assays

6-(4-(Methylsulfonyl)piperazin-1-yl)pyridin-3-amine: Why In‑Class Compounds Cannot Be Simply Interchanged


Within the aminopyridine‑piperazine class, minor structural perturbations—such as positional isomerism of the pyridine‑amine, replacement of the sulfonyl group with a methyl or acetyl substituent, or exchange of the piperazine ring for piperidine—profoundly alter the lipophilicity, hydrogen‑bonding capacity, and electronic character of the molecule [1]. These physicochemical shifts cascade into divergent selectivity profiles, solubility‑driven assay interference risks, and incompatibility with downstream synthetic routes that rely on the specific geometry and reactivity of the 6‑substituted‑3‑aminopyridine core. Consequently, procuring a generic “aminopyridine‑piperazine” analog in place of 6‑(4‑(methylsulfonyl)piperazin‑1‑yl)pyridin‑3‑amine introduces unquantified risk of project failure that is not apparent when inspecting superficial structural similarity.

Positional isomer (2-amino)
May disrupt hinge-binding geometry and reduce on-target engagement.
Des-methylsulfonyl analog
Lacks key sulfone H‑bond acceptors; solubility and selectivity may differ.
Piperidine-based analog
Ring substitution may alter conformational preference and pharmacophore fit.

6-(4-(Methylsulfonyl)piperazin-1-yl)pyridin-3-amine: Head‑to‑Head Differentiation Data for Informed Selection


Lipophilicity Differentiation: Target Compound vs. Des‑Methylsulfonyl Analog 6‑(Piperazin‑1‑yl)pyridin‑3‑amine

The methylsulfonyl group directly impacts LogP, a critical determinant of aqueous solubility and nonspecific protein binding. The target compound exhibits a measured LogP of −0.25, approximately 2.1 log units lower than the des‑methylsulfonyl analog 6‑(piperazin‑1‑yl)pyridin‑3‑amine (predicted LogP ~1.85, based on fragment‑addition calculations). This large difference indicates that the target compound possesses markedly higher polarity and aqueous solubility, which is essential for minimizing aggregation in biochemical assays and improving formulation latitude .

Lipophilicity Differentiation
Class-level
LogP −0.25 (target) vs predicted ~1.85 (Δ ≈ 2.1)
Substantial hydrophilicity difference supports better aqueous handling.
Comparator value fragment-estimated; validate experimentally.
Lipophilicity LogP Solubility Drug‑likeness

Hydrogen‑Bond Donor/Acceptor Profile: Target Compound vs. 6‑(4‑Methylpiperazin‑1‑yl)pyridin‑3‑amine

The substitution of a methyl group by a methylsulfonyl group introduces two additional hydrogen‑bond acceptor (HBA) atoms (sulfone oxygens) while preserving the hydrogen‑bond donor (HBD) count. The target compound has 5 HBA and 2 HBD, whereas 6‑(4‑methylpiperazin‑1‑yl)pyridin‑3‑amine has 3 HBA and 2 HBD. This difference alters the pharmacophoric fingerprint, potentially enabling stronger, more directional interactions with kinase hinge regions and reducing off‑target binding that is driven by nonspecific hydrophobic contacts [1].

H‑Bond Acceptor Profile
Reported
HBA 5 (target) vs 3 (methyl analog); HBD equal
Additional H‑bond acceptors may alter kinase binding selectivity.
Based on structure; co‑crystal supports sulfone hinge interaction.
Hydrogen bonding Permeability Selectivity Pharmacophore

Positional Isomer Differentiation: Potency and Selectivity Implications in Kinase Inhibition Assays

In a series of pyridine‑piperazine PI3K inhibitors, the 6‑amino substitution pattern (as in the target compound) was shown to be critical for maintaining potency against class I PI3K isoforms. When the amine was moved to the 2‑position, a 15‑ to 50‑fold loss in PI3Kα inhibition was observed across multiple chemotypes, attributable to disruption of a key hydrogen‑bond interaction with the hinge region valine backbone [1]. Although direct IC50 data for the target compound itself are not publicly available, this class‑level SAR establishes that the 3‑amino‑6‑substituted pyridine geometry is a non‑negotiable structural feature for retaining on‑target activity in this pharmacophore space.

Positional Isomer SAR
Class-level
2‑amino switch causes 15–50‑fold PI3Kα potency loss (reported)
3‑amino‑6‑substituted geometry is critical for on‑target activity.
Data from published PI3K inhibitor series; direct IC50 unavailable.
Positional isomerism Kinase selectivity Structure–activity relationship

Methylsulfonyl Group Impact on Aqueous Kinetic Solubility: Comparative Vendor QC Data

Vendor‑supplied QC data indicate that the target compound exhibits aqueous kinetic solubility >200 µM at pH 7.4 (phosphate buffer), whereas the des‑methylsulfonyl analog 6‑(piperazin‑1‑yl)pyridin‑3‑amine shows solubility <50 µM under identical conditions . This >4‑fold improvement in solubility reduces the risk of compound aggregation and non‑specific assay interference, a well‑documented failure mode for piperazine‑containing fragments [1].

Kinetic Solubility Comparison
Reported
>200 µM (target) vs <50 µM (des‑methylsulfonyl analog)
Higher solubility may reduce aggregation and assay interference.
Vendor QC data; confirm under specific assay conditions.
Kinetic solubility Aggregation Assay interference QC

6-(4-(Methylsulfonyl)piperazin-1-yl)pyridin-3-amine: Evidence‑Supported Application Scenarios Where Differentiation Matters


Fragment‑Based Lead Discovery (FBLD) Requiring High Solubility and a Defined 3‑Aminopyridine Pharmacophore

The compound's measured kinetic solubility >200 µM (PBS, pH 7.4) and well‑characterized LogP of −0.25 make it an ideal fragment for soaking or co‑crystallization trials targeting kinases, where aggregation‑prone fragments routinely confound hit identification. The 3‑amino‑6‑substituted pyridine geometry aligns with the hinge‑binding preference observed in co‑crystal structures of advanced PI3K inhibitors, enabling direct fragment‑to‑lead mapping [1].

Structure–Activity Relationship (SAR) Exploration of PI3K/AKT/mTOR Pathway Inhibitors

In medicinal chemistry campaigns optimizing PI3K isoform selectivity, the methylsulfonylpiperazine moiety provides a validated solubility tag while maintaining critical H‑bond acceptor interactions with the kinase hinge region. The 6‑substituted‑3‑aminopyridine scaffold is a direct analog of the core found in the clinical candidate AMG‑511, ensuring that SAR derived from this building block is translationally relevant [1].

Negative Control or Inactive Comparator Synthesis for Selectivity Profiling Assays

Because the 6‑amino substitution pattern is essential for on‑target PI3K activity, the target compound can serve as a scaffold for synthesizing matched molecular pairs (e.g., des‑methylsulfonyl or isomeric analogs) that differ in key pharmacophoric features. This enables quantitative assessment of the methylsulfonyl group's contribution to target engagement, as demonstrated by the >4‑fold solubility differential and HBA count difference described in Section 3 [1].

Chemical Biology Probe Development Requiring Amine‑Based Bioconjugation Handles

The primary 3‑amine group provides a site for derivatization (e.g., biotinylation, fluorophore conjugation, or photoaffinity labeling) without disrupting the methylsulfonylpiperazine pharmacophore. This represents a key advantage over 2‑amino positional isomers, where the amine's electronic environment alters reactivity and coupling efficiency .

Application
Selection Property
Validation Focus
Fragment-based lead discovery (FBLD)
High kinetic solubility and defined 3‑aminopyridine geometry
Solubility-aggregation profiling and co‑crystallization confirmation
PI3K/AKT/mTOR pathway inhibitor SAR
Methylsulfonylpiperazine solubility tag with hinge H‑bond interactions
Isoform selectivity screening and structure–activity mapping
Matched-pair selectivity profiling
6‑Substituted‑3‑aminopyridine core for on‑target engagement
Comparative assessment of methylsulfonyl contribution to target engagement
Amine-based bioconjugation probe development
Primary 3‑amine conjugation handle compatible with pharmacophore
Conjugation efficiency and retention of binding activity
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